Chlorure de praséodyme(III) hydraté

Vue d'ensemble

Description

Praseodymium(III) chloride hydrate is a chemical compound that involves praseodymium, a rare earth element, in its trivalent state, combined with chloride ions and water molecules. The compound is of interest due to its various applications in electrochemistry, coordination chemistry, and materials science.

Synthesis Analysis

The synthesis of praseodymium(III) chloride can be achieved through a dry method involving praseodymium oxide and ammonium chloride under an inert gas atmosphere. Optimal synthesis conditions have been determined, considering factors such as temperature, contact time, and chemical composition . Additionally, praseodymium chloride hydrate can form complexes with various ligands, as demonstrated by its reaction with diethylammonium diethyldithiocarbamate in absolute alcohol and dry N2 atmosphere .

Molecular Structure Analysis

The molecular structure of praseodymium(III) chloride hydrate complexes has been extensively studied. For instance, the complex with tetrahydrofuran (THF) has been characterized by X-ray crystallography, revealing a polymeric chain structure with praseodymium atoms linked by double halogen bridging units . Similarly, the crystal structure of praseodymium(III) complex with 1,10-phenanthroline has been determined, showing a triclinic system with praseodymium coordinated by chlorine and water molecules .

Chemical Reactions Analysis

Praseodymium(III) chloride hydrate participates in various chemical reactions, forming complexes with different ligands. For example, it reacts with diethylammonium diethyldithiocarbamate to form a complex characterized by IR spectrum and microcalorimetry . It also forms a complex with α-D-ribopyranose, where the sugar provides hydroxyl groups for coordination, and the complex exhibits an extensive hydrogen-bond network .

Physical and Chemical Properties Analysis

The electrochemical behavior of praseodymium in molten chlorides has been studied, showing that Pr(III) is the only stable oxidation state in these environments. The diffusion coefficient of Pr(III) ions and kinetic parameters of the electrochemical system have been obtained, indicating a quasi-reversible system . The complexation behavior in the solid state, such as with d-ribose, has been characterized by shifts in the IR spectrum due to coordination . Additionally, the structure of the nearest environment of ions in aqueous solutions of praseodymium chloride has been analyzed, revealing changes in coordination numbers and interparticle distances with varying concentrations .

Applications De Recherche Scientifique

PrCl3⋅xH2O\text{PrCl}_3 \cdot x\text{H}_2\text{O}PrCl3⋅xH2O

) est un composé polyvalent présentant plusieurs applications uniques dans la recherche scientifique. Voici une analyse complète mettant l’accent sur des applications distinctes :Préparation de composés de praséodyme insolubles

Le chlorure de praséodyme(III) hydraté est couramment utilisé pour synthétiser divers composés de praséodyme insolubles . Ces composés présentent des applications spécialisées, notamment dans la fabrication de pigments, où les couleurs vives du praséodyme sont très appréciées.

Catalyseur en synthèse organique

En raison de sa réactivité, le chlorure de praséodyme(III) hydraté sert de catalyseur efficace dans les réactions de synthèse organique . Il peut faciliter diverses transformations chimiques, qui sont cruciales dans le développement de nouveaux produits pharmaceutiques et de produits chimiques fins.

Dopant pour matériaux photocatalytiques

Ce composé est utilisé comme dopant pour améliorer les propriétés photocatalytiques des nanoparticules de dioxyde de titane (TiO2) . Le TiO2 dopé au praséodyme présente une efficacité accrue dans la dégradation des polluants organiques, ce qui le rend précieux pour les efforts de nettoyage environnemental.

Mécanisme D'action

Target of Action

Praseodymium(III) chloride hydrate is primarily used as a source of praseodymium . It is often used to prepare insoluble praseodymium(III) compounds . The primary targets of this compound are therefore the sites where praseodymium is required.

Mode of Action

Praseodymium(III) chloride hydrate is a Lewis acid and is classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .

Biochemical Pathways

It is known that the compound can be used as a dopant to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .

Pharmacokinetics

It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.

Result of Action

The primary result of the action of praseodymium(III) chloride hydrate is the preparation of insoluble praseodymium(III) compounds . When used as a dopant in the preparation of Pr-modified TiO2 nanoparticles, the compound enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved efficiency in the photocatalytic degradation of organic pollutants .

Action Environment

The action of praseodymium(III) chloride hydrate can be influenced by environmental factors. For example, the compound rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Rapid heating of the hydrate may cause small amounts of hydrolysis . These factors can influence the compound’s action, efficacy, and stability.

Safety and Hazards

Propriétés

IUPAC Name |

trichloropraseodymium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRCNEKQNZWNCY-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.Cl[Pr](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3H2OPr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583440 | |

| Record name | Trichloropraseodymium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10025-90-8, 19423-77-9 | |

| Record name | Praseodymium chloride (PrCl3), heptahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Praseodymium chloride (PrCl3), hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19423-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichloropraseodymium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Praseodymium(III) chloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

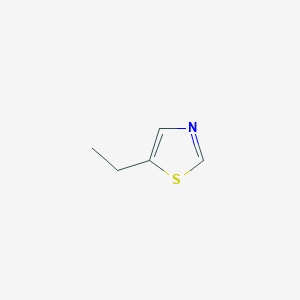

![6,7-Dihydro-5H-cyclopenta[b]pyridine](/img/structure/B108516.png)